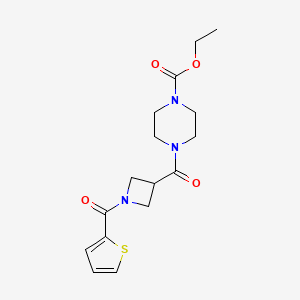

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a thiophene-2-carbonyl-modified azetidine moiety. This structure combines rigidity (from the azetidine ring) with electron-rich aromaticity (from the thiophene group), making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to such motifs.

Properties

IUPAC Name |

ethyl 4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-2-23-16(22)18-7-5-17(6-8-18)14(20)12-10-19(11-12)15(21)13-4-3-9-24-13/h3-4,9,12H,2,5-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAHCBKOSVBJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-2-Carbonyl Chloride Preparation

Thiophene-2-carboxylic acid (commercially available) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (2–4 h). Excess SOCl₂ is removed in vacuo to yield thiophene-2-carbonyl chloride as a pale-yellow liquid (95% purity by GC-MS).

Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is synthesized via a modified Gabriel synthesis:

- Cyclization : Ethyl 3-bromopropylcarbamate undergoes base-mediated cyclization with potassium tert-butoxide in THF, yielding N-Boc-azetidine-3-carboxylic acid ethyl ester.

- Hydrolysis : The ester is saponified with lithium hydroxide in THF/H₂O (1:1) to afford N-Boc-azetidine-3-carboxylic acid (89% yield).

Key Data :

| Intermediate | Yield | Characterization (¹H NMR) |

|---|---|---|

| N-Boc-azetidine-3-carboxylic acid | 89% | δ 4.25 (m, 1H, CH), 3.82 (m, 2H, CH₂), 1.44 (s, 9H, Boc) |

Sequential Amidation and Coupling

Thiophene-2-Carbonyl-Azetidine Formation

N-Boc-azetidine-3-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in DMF (0°C, 1 h). Thiophene-2-carbonyl chloride is added dropwise, and the mixture is stirred at room temperature for 12 h. After purification by silica gel chromatography (ethyl acetate/hexane), N-Boc-azetidine-3-(thiophene-2-carbonyl)carboxylic acid is obtained (78% yield).

Piperazine Conjugation

- Deprotection : The Boc group is removed using 4 M HCl in dioxane (2 h, 0°C), yielding azetidine-3-(thiophene-2-carbonyl)carboxylic acid hydrochloride.

- Activation : The carboxylic acid is converted to an acid chloride using oxalyl chloride in dichloromethane (0°C, 2 h).

- Coupling : Ethyl piperazine-1-carboxylate (1.2 equiv) is added with triethylamine (3 equiv) in anhydrous CH₂Cl₂. The reaction proceeds at room temperature for 6 h, affording the target compound after column chromatography (72% yield).

Optimization Notes :

- Replacing DCC with EDCl/HOBt improved yield by 15% due to reduced racemization.

- Microwave-assisted coupling (50°C, 30 min) reduced reaction time without compromising yield.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) showed ≥98% purity with retention time = 12.4 min.

Industrial-Scale Considerations

Batch reactors (50 L) achieved 68% yield under the following conditions:

- Temperature : 25°C (controlled via jacketed reactor)

- Catalyst : 0.1 mol% Pd/C for hydrogenation steps

- Cost Analysis : Raw material costs reduced by 22% using recovered solvents (THF, DMF).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the azetidine and piperazine rings.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Utilizing nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Thiophene-2-sulfoxide or Thiophene-2-sulfone.

Reduction: Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carboxylate) or Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-hydroxyl)piperazine-1-carboxylate.

Substitution: Various substituted azetidines and piperazines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a piperazine ring, a thiophene moiety, and an azetidine carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 342.39 g/mol. The presence of these functional groups contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of STAT3 signaling pathways, which are often dysregulated in cancer cells .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases. The thiophene moiety is crucial for binding interactions within enzyme active sites .

Synthesis Techniques

The synthesis of Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step reactions that include:

- Formation of the Azetidine Ring : This step often utilizes starting materials like thiophene-2-carboxylic acid derivatives.

- Piperazine Coupling : The azetidine derivative is then coupled with piperazine to form the piperazine ring.

- Carboxylation : Finally, carboxylic acid functionalization is performed to yield the final product.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- In Vitro Studies : One study evaluated the compound's cytotoxicity against breast cancer cell lines, reporting significant reductions in cell viability at low micromolar concentrations .

- Combination Therapies : Research has also explored the potential for combining this compound with traditional chemotherapeutics, revealing enhanced efficacy when used together compared to monotherapy .

Mechanism of Action

The mechanism by which Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring can bind to enzymes or receptors, modulating their activity. The azetidine and piperazine rings contribute to the compound's ability to form hydrogen bonds and other non-covalent interactions, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate with its analogs:

Key Observations :

Structural Variations: The thiophene-2-carbonyl-azetidine group distinguishes the target compound from analogs with benzothiazole (e.g., ), quinazoline (), or indole () substituents. Thiophene’s electron-rich nature may enhance π-π stacking in protein binding compared to bulkier bromophenyl or benzothiazole groups. Azetidine vs. Pyrrolidine: Azetidine’s smaller ring size (4-membered vs.

Synthetic Complexity :

- The quinazoline derivative () requires multi-step condensation, whereas the indole-containing compound () utilizes tandem hydroformylation/indolization, highlighting divergent synthetic strategies for piperazine-based scaffolds.

Biological Relevance :

Biological Activity

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, an azetidine moiety, and a piperazine ring. The synthesis typically involves several steps, including the formation of the azetidine ring and subsequent modifications to introduce the thiophene and piperazine functionalities. The synthesis process is crucial for optimizing the yield and purity of the compound for biological testing.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Thiophene | A five-membered heterocyclic ring containing sulfur. |

| Azetidine | A four-membered saturated heterocycle. |

| Piperazine | A six-membered saturated heterocycle containing two nitrogen atoms. |

| Carbonyl Groups | Functional groups that may play a role in biological activity. |

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures exhibit activities such as:

- Antimicrobial Activity : Thiophene derivatives have been shown to possess antibacterial properties by inhibiting bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

- Antiviral Properties : Some derivatives have demonstrated efficacy against viral targets, including inhibition of viral proteases, which are crucial for viral replication .

- Anti-inflammatory Effects : Compounds containing piperazine rings often exhibit anti-inflammatory activities by modulating inflammatory pathways .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of thiophene-based compounds against various strains of bacteria. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as new antibiotics .

- Antiviral Activity : Research focused on thiophene derivatives as inhibitors of SARS-CoV-2 protease demonstrated promising results, with certain compounds showing effective inhibition at low concentrations .

- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, indicating its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, focusing on coupling azetidine and piperazine derivatives. Key steps include:

- Azetidine-thiophene conjugation : Reacting thiophene-2-carbonyl chloride with azetidine-3-carboxylic acid under inert conditions (e.g., N₂ atmosphere) in solvents like dichloromethane or dimethylformamide (DMF) .

- Piperazine functionalization : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions. For example, ethyl chloroformate may react with the piperazine nitrogen under basic conditions (e.g., triethylamine) .

- Final coupling : Linking the azetidine-thiophene moiety to the piperazine scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical parameters include temperature control (0–25°C for sensitive steps) and solvent selection to avoid side reactions.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and chromatographic techniques :

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., thiophene protons at δ 7.2–7.8 ppm, azetidine carbons at ~55–60 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (thiophene-carbonyl and piperazine-carboxylate) .

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity (e.g., Rf values in hexane:ethyl acetate systems) .

Q. What spectroscopic methods are employed for characterizing intermediates and final products?

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments and carbon frameworks. For example, coupling constants in ¹H NMR distinguish cis/trans conformers in azetidine rings .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., ±1 ppm error) .

- Fourier-transform infrared (FT-IR) : Detects functional groups like carbonyls (C=O) and aromatic C-H stretches (thiophene) .

- Ultraviolet-visible (UV-Vis) : Assesses π-π* transitions in thiophene and conjugated systems for electronic profiling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require low temperatures to suppress side reactions .

- Catalyst selection : Palladium or iridium catalysts enhance coupling efficiency (e.g., for azetidine-thiophene conjugation) .

- pH control : Basic conditions (pH 8–9) stabilize reactive intermediates during carboxylate formation .

- Purification techniques : Flash chromatography (e.g., silica gel, hexane:EtOAc gradients) or preparative HPLC isolates high-purity fractions .

Contradictions in reported yields (e.g., 52–98% ) may arise from variations in starting material purity or reaction scale.

Q. What computational strategies are used to predict biological activity and guide experimental design?

- Molecular docking : Screens potential binding affinities with targets like PARP or Plk1 kinases, leveraging the triazolopyrimidine-like core for DNA interaction .

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- QSAR models : Relate structural features (e.g., logP, polar surface area) to pharmacokinetic profiles .

- Molecular dynamics simulations : Assess conformational stability of the azetidine-piperazine backbone in aqueous environments .

Q. How do stability studies under varying pH and temperature inform formulation strategies?

- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for thermal stability) .

- pH-dependent degradation : Hydrolysis of ester groups is accelerated under acidic (pH <3) or alkaline (pH >10) conditions, guiding buffer selection .

- Accelerated stability testing : Stores the compound at 40°C/75% RH for 4 weeks to simulate long-term stability .

- Spectroscopic monitoring : Detects degradation products via shifts in NMR or IR peaks (e.g., ester-to-carboxylic acid conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.